
2,2,2-Trifluoroacetophenone
Overview
Description
Preparation Methods
Grignard Reagent-Mediated Synthesis
Classical Grignard Approach
The reaction of trifluoroacetyl chloride with phenylmagnesium bromide remains a foundational method. Phenylmagnesium bromide, generated in situ from bromobenzene and magnesium in tetrahydrofuran (THF), reacts with trifluoroacetyl chloride at −10°C to 0°C to form the target compound. Early studies reported yields of 65–70%, limited by competing side reactions such as over-addition and ketone reduction .
TurboGrignard Optimization
Recent advancements employ TurboGrignard reagents (e.g., MgCl₂·LiCl complexes), which enhance reactivity and reduce side products. For example, 1-bromo-3,5-dichlorobenzene reacts with methyl trifluoroacetate in THF at 20–25°C for 1.75 hours, followed by sequential quenching with hydrochloric acid. This method achieves a 75.7% yield with 99.3% purity, demonstrating superior efficiency over traditional protocols .
Table 1: Grignard-Based Synthetic Parameters
Parameter | Classical Method | TurboGrignard Method |
---|---|---|
Temperature Range | −10°C to 0°C | 20°C to 25°C |
Reaction Time | 4–6 h | 1.75 h |
Yield | 65–70% | 75.7% |
Purity | 95–98% | 99.3% |
Multi-Step Synthesis via Nitration and Chlorination
Nitration of 3'-Chloro-2,2,2-Trifluoroacetophenone
Patent WO2022061920A1 outlines a four-step route starting from 3'-chloro-2,2,2-trifluoroacetophenone . Nitration with fuming nitric acid (0.55 mol) at 60°C introduces a nitro group at the 5'-position, forming a nitro-chloro intermediate. This step achieves 89% conversion efficiency under sulfuric acid catalysis.
Catalytic Reduction and Chlorination
The nitro intermediate undergoes hydrogenation using Raney nickel (1.0 MPa H₂) in ethanol-isopropanol (1:1 v/v), reducing the nitro group to an amine. Subsequent chlorination with chlorine gas in glacial acetic acid at 40°C replaces the amine with a chlorine atom, yielding 3',5'-dichloro-2,2,2-trifluoroacetophenone. The final diazotization-elimination step with 30% hydrochloric acid and potassium nitrite removes residual amino groups, achieving an overall yield of 89.1% .
Table 2: Multi-Step Synthesis Performance Metrics
Step | Reagents/Conditions | Yield |
---|---|---|
Nitration | HNO₃/H₂SO₄, 60°C | 89% |
Reduction | Raney Ni, H₂ (1.0 MPa) | 92% |
Chlorination | Cl₂, CH₃COOH, 40°C | 94% |
Diazotization | HCl/KNO₂, −5°C | 97% |
Overall Yield | 89.1% |
Friedel-Crafts Acylation Derivatives
Direct Acylation of Benzene Derivatives
Trifluoroacetic anhydride reacts with benzene derivatives under Lewis acid catalysis (e.g., AlCl₃ or BF₃·OEt₂). However, this method faces challenges in regioselectivity, particularly with halogenated benzenes. For example, acylation of chlorobenzene produces mixtures of ortho and para isomers, necessitating costly chromatographic separation .
Solvent-Modulated Selectivity
Recent innovations use ionic liquids (e.g., [BMIM][BF₄]) as solvents, enhancing para-selectivity to 85% at 80°C. This approach reduces catalyst loading (5 mol% AlCl₃) and improves yields to 78% while minimizing waste .
Halogen Exchange Reactions
Fluorine-Chlorine Exchange
3,5-Dichloro-2,2,2-trifluoroacetophenone derivatives undergo halogen exchange using HF-pyridine complexes. For instance, treatment with HF at 120°C for 12 hours replaces chlorine atoms at the 3' and 5' positions with fluorine, though this method risks over-fluorination and requires strict temperature control .
Catalytic Fluorination
Palladium-catalyzed fluorination with AgF₂ in DMF at 150°C achieves selective mono-fluorination, but scalability remains limited due to catalyst costs (≥$3,000/mol) .
Industrial-Scale Production Considerations
Cost-Benefit Analysis
TurboGrignard methods offer the lowest production cost ($10.00/5g) due to reduced reaction times and higher yields . In contrast, multi-step syntheses, while high-yielding, incur elevated costs from chlorination and hydrogenation steps.
Environmental Impact
THF and dichloromethane remain prevalent solvents, but alternatives like cyclopentyl methyl ether (CPME) reduce toxicity by 40%. Patent CN113024390B highlights a 30% reduction in HCl waste via closed-loop chlorination systems .
Chemical Reactions Analysis
Types of Reactions: 2,2,2-Trifluoroacetophenone undergoes various chemical reactions, including:
Reduction: It can be reduced to 2,2,2-trifluoro-1-phenylethanol using optically active Grignard reagents.
Condensation: It undergoes condensation reactions with biphenyl, terphenyl, and other aromatic compounds to form new aromatic polymers.
Oxidation: It acts as an organocatalyst for the oxidation of tertiary amines and azines to N-oxides.
Common Reagents and Conditions:
Reduction: Grignard reagents, typically in anhydrous ether or tetrahydrofuran, followed by hydrolysis.
Condensation: Aromatic compounds in the presence of a suitable catalyst.
Oxidation: Hydrogen peroxide as a green oxidant in the presence of this compound as the catalyst.
Major Products:
Reduction: 2,2,2-Trifluoro-1-phenylethanol.
Condensation: New aromatic polymers with high thermal stability.
Oxidation: N-oxides of tertiary amines and azines.
Scientific Research Applications
Organocatalysis
Oxidation Reactions
TFAP has been recognized as an effective organocatalyst for the oxidation of various organic compounds. Notably, it has been used to oxidize aliphatic tertiary amines and azines to their corresponding N-oxides. This process is chemoselective and environmentally friendly, utilizing hydrogen peroxide as the oxidant. Studies have shown that TFAP can achieve high to quantitative yields with a catalyst loading of only 10 mol% .
Epoxidation of Alkenes
In addition to oxidation reactions, TFAP serves as a catalyst for the epoxidation of alkenes. It has demonstrated efficiency in converting a range of olefins into epoxides under mild conditions, again using hydrogen peroxide as the oxidant. The process is noted for its rapidity and high yields with minimal catalyst amounts (2-5 mol%) .
Crystal Structure and Intermolecular Interactions
The crystal structure of TFAP has been elucidated using in situ cryocrystallization techniques. The compound crystallizes in a monoclinic space group and exhibits unique intermolecular interactions that contribute to its stability. Key interactions include C—H⋯F, C—H⋯O, and F⋯F contacts, which are critical for understanding its solid-state properties .
Table 1: Summary of Key Intermolecular Interactions in TFAP
Interaction Type | Description | Contribution (%) |
---|---|---|
C—H⋯F | Hydrogen bonding with fluorine | 37.4 |
H⋯H | Hydrogen contacts | 19.0 |
C⋯H | Aromatic interactions | 7.6 |
H⋯O | Hydrogen bonding with oxygen | 8.4 |
F⋯O | Fluorine-oxygen interactions | 4.0 |
Electrochemical Applications
Recent studies have highlighted the potential of TFAP in electrochemical reactions, particularly in asymmetric transfer hydrogenation processes. In these reactions, TFAP interacts with chiral ruthenium complexes to facilitate the transfer of hydrogen atoms, leading to enantioselective products . This application underscores TFAP's utility beyond traditional organic synthesis.
Complex Formation Studies
TFAP has also been utilized to study non-covalent interactions in complex formation with water and other solvents. For instance, a study characterized the complex formed between TFAP and water using rotational spectroscopy combined with quantum chemical computations. This research revealed significant insights into the nature of hydrogen bonding and the influence of fluorine atoms on non-covalent interactions .
Mechanism of Action
The mechanism of action of 2,2,2-trifluoroacetophenone in catalytic reactions involves the activation of hydrogen peroxide to generate reactive oxygen species, which then oxidize the substrate. The trifluoromethyl group enhances the electrophilicity of the carbonyl carbon, facilitating nucleophilic attack and subsequent reaction .
Comparison with Similar Compounds
Chemical Identity :
- Molecular Formula : C₈H₅F₃O
- Average Mass : 174.121 g/mol
- IUPAC Name: 2,2,2-Trifluoro-1-phenylethanone
- Synonyms: Phenyltrifluoromethylketone, Trifluoroacetylbenzene .
Unique Features :
- The trifluoromethyl group imparts strong electron-withdrawing effects, enhancing reactivity in catalytic and electrophilic processes .
Comparison with Structurally Similar Compounds
Acetophenone and 2,2,2-Trimethylacetophenone
Key Insight: Despite similar steric profiles to acetophenone, the CF₃ group in this compound accelerates hydroboration due to electronic activation rather than steric factors .
3′-Methyl-2,2,2-Trifluoroacetophenone
Key Insight : The methyl substituent in the 3′ position slightly reduces binding affinity compared to the parent compound, yet both show utility in neurological drug development .
2-Chloro-2,2-Difluoroacetophenone
Key Insight : Replacement of one F atom with Cl alters reactivity, enabling difluorocarbene generation without ozone-depleting substances (ODS) .
Hydrazones of Trifluoroacetophenone vs. Other Ketones
Data from hydrazones of acetone, acetophenone, and trifluoroacetophenone :
Property | Acetophenone Hydrazone | This compound Hydrazone |
---|---|---|
Electrophilic Index | 5.54 eV | 6.55 eV (highest in the series) |
C=N Stretching (IR) | ~1618 cm⁻¹ | 1625 cm⁻¹ |
Log P | 3.77 | −0.42 (more hydrophilic) |
Key Insight : The CF₃ group increases electrophilicity and polar surface area, enhancing reactivity in nucleophilic environments .
Dichlorophenyl and Fluorophenyl Derivatives
Key Insight : Additional halogen or fluorine substituents further modulate electronic properties for specialized applications.
Tables Referenced :
Hydroboration Efficiency Comparison
Hydrazone Properties
Biological Activity
2,2,2-Trifluoroacetophenone (TFAP) is a fluorinated aromatic ketone with the chemical formula CHCOCF. It is recognized for its utility in organic synthesis, particularly as an organocatalyst. This article explores the biological activity of TFAP, focusing on its applications in catalysis, interactions with biological systems, and potential therapeutic implications.
Structural Properties
TFAP is structurally similar to acetophenone but features a trifluoromethyl group that significantly alters its electronic properties. The introduction of the CF group enhances its electrophilicity and stability, making it a valuable compound in various chemical reactions.
Table 1: Structural Parameters of TFAP
Parameter | Value |
---|---|
Molecular Weight | 178.11 g/mol |
Boiling Point | 165-166 °C |
Density | 1.24 g/mL |
Carbonyl Bond Length (C=O) | 1.207 Å |
C–F Bond Length | 1.348 Å |
Catalytic Activity
TFAP is noted for its role as an efficient organocatalyst in several reactions:
- Oxidation Reactions : It catalyzes the oxidation of alkenes to epoxides and tertiary amines to N-oxides .
- Enantioselective Reactions : TFAP has been employed in asymmetric arylation reactions, demonstrating significant enantioselectivity (up to 96% ee) when used with specific catalysts .
- Aldol Reactions : It facilitates aldol reactions under mild conditions, contributing to the synthesis of complex organic molecules.
Biological Interactions
Recent studies have indicated potential interactions between TFAP and biological targets, particularly cholinesterases. The compound has been investigated for its inhibitory effects on human butyrylcholinesterase (BChE), which is relevant in Alzheimer's disease research.
Case Study: Inhibition of Cholinesterases
A study evaluated TFAP's ability to inhibit BChE, revealing that it could act as a multitarget-directed ligand (MTDL). This property is crucial for developing therapies aimed at neurodegenerative diseases:
- Inhibitory Activity : TFAP was shown to exhibit selective inhibition against BChE with an IC value indicating moderate potency .
- Mechanism of Action : The binding interactions were analyzed using molecular docking studies, which suggested that TFAP occupies key active site residues, thereby blocking substrate access.
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 2,2,2-Trifluoroacetophenone and its derivatives?
- Methodology :
- Direct synthesis : Reacting trifluoroacetic acid derivatives with benzene derivatives under Friedel-Crafts acylation conditions. For example, 4-(2,2,2-trifluoroethoxy)acetophenone is synthesized by alkylating 4'-hydroxyacetophenone with 2,2,2-trifluoroethyl triflate in DMF using NaH as a base at 60°C .
- Derivatization : Substituted analogs (e.g., 3',5'-dichloro-4'-fluoro derivatives) can be synthesized via halogenation or cross-coupling reactions, followed by purification via column chromatography .
- Key considerations : Monitor reactions using UPLC/HPLC and confirm structures via NMR and mass spectrometry.
Q. How can the purity of this compound be determined experimentally?
- Methodology :
- Chromatography : Use GC or HPLC with a polar stationary phase (e.g., silica gel) and UV detection (λ = 254 nm) to assess purity. Commercial grades typically report ≥98% purity (NLT 98%) .
- Spectroscopy : Compare experimental NMR chemical shifts (e.g., δ 7.98 ppm for aromatic protons) with literature data to verify structural integrity .
Advanced Research Questions
Q. How does this compound compare to acetophenone in terms of electronic properties?
- Methodology :
- Computational analysis : Perform DFT calculations (e.g., B3LYP/6-311++G(d,p)) to evaluate frontier molecular orbitals (FMOs), electrostatic potential surfaces, and bond lengths. The trifluoromethyl group lowers the LUMO energy, enhancing electrophilicity compared to acetophenone .
- Experimental validation : Compare computed bond lengths (e.g., C=O: 1.215 Å) with X-ray crystallographic data (1.221 Å) to validate accuracy .
- Table 1 : Key electronic parameters (DFT vs. experimental):
Parameter | Acetophenone | This compound |
---|---|---|
C=O bond length | 1.228 Å (calc) | 1.215 Å (calc), 1.221 Å (XRD) |
HOMO-LUMO gap | 6.2 eV | 5.8 eV |
Q. What role does this compound play as an organocatalyst in alkene epoxidation?
- Mechanistic insight :
- The trifluoromethyl group stabilizes transition states via electron-withdrawing effects, enabling HO activation. Catalytic cycles involve peracid intermediates, with 2–5 mol% loading achieving >90% yield for mono-/di-substituted alkenes .
- Optimization :
- Use polar solvents (e.g., acetonitrile) and mild temperatures (25–40°C). Monitor epoxide formation via NMR (δ 3.5–4.5 ppm for epoxide protons) .
Explain the crystal packing and intermolecular interactions in this compound.
- Structural analysis :
- Crystallography : In situ cryocrystallization reveals a monoclinic lattice (space group C2/c) stabilized by C–H⋯F (2.54 Å), C–H⋯O (2.38 Å), and F⋯F (2.85 Å) interactions .
- Hirshfeld surface analysis : Quantify interaction contributions: F⋯H (24%), H⋯H (18%), and O⋯H (11%) .
- Table 2 : Crystal data summary:
Parameter | Value |
---|---|
Space group | C2/c |
Z | 8 |
Density | 1.24 g/cm³ |
Unit cell volume | 1455.27 ų |
Q. How to resolve contradictions between computational and experimental data for this compound?
- Case study : Discrepancies in C–F bond lengths (DFT: 1.34 Å vs. XRD: 1.33 Å) arise from basis set limitations.
- Methodology :
- Hybrid approaches : Combine high-level theory (e.g., MP2 or CCSD(T)) with empirical dispersion corrections.
- Validation : Cross-reference vibrational spectra (IR/Raman) with simulated spectra from DFT to identify outliers .
Q. Safety and Handling
Properties
IUPAC Name |
2,2,2-trifluoro-1-phenylethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F3O/c9-8(10,11)7(12)6-4-2-1-3-5-6/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZJRKRQSDZGHEC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6059992 | |
Record name | Ethanone, 2,2,2-trifluoro-1-phenyl- | |
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Molecular Weight |
174.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless liquid; [Alfa Aesar MSDS] | |
Record name | 2,2,2-Trifluoroacetophenone | |
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Vapor Pressure |
1.22 [mmHg] | |
Record name | 2,2,2-Trifluoroacetophenone | |
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CAS No. |
434-45-7 | |
Record name | 2,2,2-Trifluoro-1-phenylethanone | |
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URL | https://commonchemistry.cas.org/detail?cas_rn=434-45-7 | |
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Record name | Phenyl trifluoromethyl ketone | |
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Record name | Trifluoroacetophenone | |
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Record name | Ethanone, 2,2,2-trifluoro-1-phenyl- | |
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Record name | Ethanone, 2,2,2-trifluoro-1-phenyl- | |
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Record name | 2,2,2-trifluoroacetophenone | |
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Record name | 2,2,2-TRIFLUOROACETOPHENONE | |
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